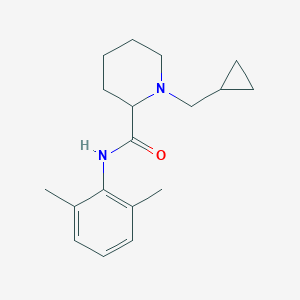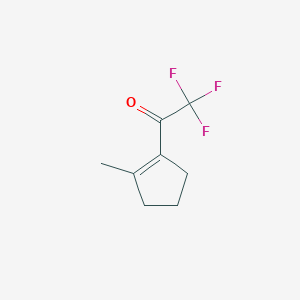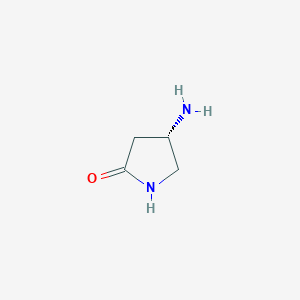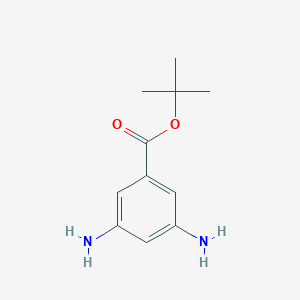
Tert-butyl 3,5-diaminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3,5-diaminobenzoate (TBDAB) is a chemical compound that has been gaining attention in the scientific community due to its potential use in various applications. TBDAB is a white crystalline powder that has a molecular formula of C12H18N2O2 and a molecular weight of 226.29 g/mol. This compound is primarily used in the synthesis of other chemical compounds and has shown promising results in scientific research.
Mecanismo De Acción
Tert-butyl 3,5-diaminobenzoate works by inhibiting the activity of certain enzymes in the body, including tyrosinase and lipoxygenase. Tyrosinase is an enzyme that is involved in the production of melanin, which gives skin its color. Lipoxygenase is an enzyme that is involved in the production of inflammatory compounds in the body. By inhibiting the activity of these enzymes, Tert-butyl 3,5-diaminobenzoate can help reduce the production of melanin and inflammatory compounds.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl 3,5-diaminobenzoate has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, Tert-butyl 3,5-diaminobenzoate has been shown to inhibit the activity of tyrosinase, which can help reduce the production of melanin in the skin. This can be useful in the treatment of hyperpigmentation disorders, such as melasma. Tert-butyl 3,5-diaminobenzoate has also been shown to inhibit the activity of lipoxygenase, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 3,5-diaminobenzoate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and has a high yield and purity. Additionally, Tert-butyl 3,5-diaminobenzoate has been extensively studied for its potential use in various scientific research applications. However, one limitation is that Tert-butyl 3,5-diaminobenzoate can be toxic in high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Tert-butyl 3,5-diaminobenzoate. One area of future research is the development of new synthesis methods for Tert-butyl 3,5-diaminobenzoate that are more efficient and environmentally friendly. Additionally, Tert-butyl 3,5-diaminobenzoate could be further studied for its potential use in the treatment of cancer and other diseases. Finally, Tert-butyl 3,5-diaminobenzoate could be studied for its potential use as an antioxidant in various applications, including food and cosmetic products.
In conclusion, Tert-butyl 3,5-diaminobenzoate is a chemical compound that has shown promising results in scientific research. It has been extensively studied for its potential use in various applications, including the treatment of cancer and hyperpigmentation disorders. Tert-butyl 3,5-diaminobenzoate has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, Tert-butyl 3,5-diaminobenzoate is a compound that has the potential to make a significant impact in the scientific community.
Métodos De Síntesis
Tert-butyl 3,5-diaminobenzoate can be synthesized through several methods, including the reduction of 3,5-dinitrobenzoic acid, the reduction of 3,5-dinitrobenzoyl chloride, and the reaction of 3,5-diaminobenzoic acid with tert-butyl chloroformate. The most commonly used method is the reaction of 3,5-diaminobenzoic acid with tert-butyl chloroformate, which yields Tert-butyl 3,5-diaminobenzoate with a high yield and purity.
Aplicaciones Científicas De Investigación
Tert-butyl 3,5-diaminobenzoate has been extensively studied for its potential use in various scientific research applications. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, Tert-butyl 3,5-diaminobenzoate has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
170030-61-2 |
|---|---|
Nombre del producto |
Tert-butyl 3,5-diaminobenzoate |
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
tert-butyl 3,5-diaminobenzoate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,12-13H2,1-3H3 |
Clave InChI |
JUMJJBPQSTUGAC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)N)N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)N)N |
Sinónimos |
Benzoic acid, 3,5-diamino-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
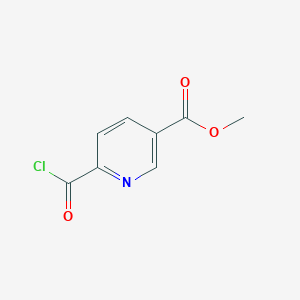
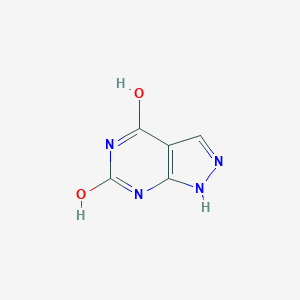
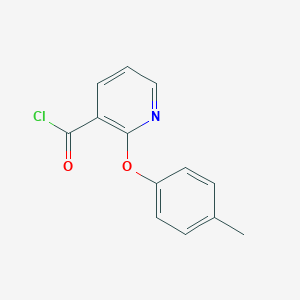
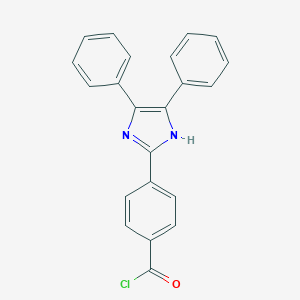
![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)

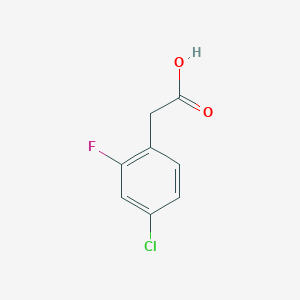
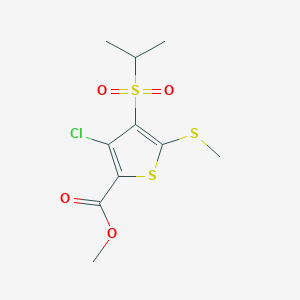
![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)
